Cas no 950249-67-9 (N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide)

N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is a benzothiadiazole derivative with potential applications in agrochemical and pharmaceutical research. Its structure combines a benzothiadiazole core with a dimethylphenyl carboxamide moiety, offering unique chemical properties. This compound may exhibit biological activity, including plant defense induction or antimicrobial effects, due to the benzothiadiazole scaffold's known role in systemic acquired resistance (SAR). The dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability. Its synthesis and characterization are of interest for developing novel active ingredients. Further studies are required to fully elucidate its mechanistic pathways and optimize its efficacy in target applications.
N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide structure
950249-67-9 structure
Product Name:N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
CAS No:950249-67-9
MF:C15H13N3OS
MW:283.348221540451
CID:5429940
PubChem ID:17014823
Update Time:2025-05-24

N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS002325636
    • N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide
    • F3375-0054
    • N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
    • 950249-67-9
    • N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide
    • Inchi: 1S/C15H13N3OS/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-7-12-13(8-11)20-18-17-12/h3-8H,1-2H3,(H,16,19)
    • InChI Key: KKSLUYJOXZCEJP-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(NC3=C(C)C=CC=C3C)=O)=CC=C2N=N1

Computed Properties

  • Exact Mass: 283.07793322g/mol
  • Monoisotopic Mass: 283.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 83.1Ų

Experimental Properties

  • Density: 1.343±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 12.26±0.70(Predicted)

N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide Pricemore >>

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Additional information on N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide

Professional Introduction to N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide (CAS No. 950249-67-9)

N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide, identified by its CAS number 950249-67-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiadiazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its aromatic rings and functional groups, contribute to its unique chemical properties and biological interactions.

The benzothiadiazole core is a key pharmacophore in many drug candidates, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The presence of the 2,6-dimethylphenyl substituent in N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide enhances its binding affinity and selectivity towards certain biological targets. This modification is strategically designed to optimize the compound's pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further development.

In recent years, there has been a surge in research focused on developing novel benzothiadiazole derivatives as potential therapeutic agents. The compound N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide has been extensively studied for its potential applications in treating various diseases. For instance, studies have demonstrated its efficacy in inhibiting the growth of certain cancer cell lines by targeting specific kinases and transcription factors. Additionally, preliminary research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

The synthesis of N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The benzothiadiazole ring is typically constructed through cyclization reactions involving appropriate precursors. The introduction of the 2,6-dimethylphenyl group is achieved through Friedel-Crafts alkylation or other similar electrophilic aromatic substitution reactions. The carboxamide functionality is then incorporated via nucleophilic acyl substitution reactions. Each step in the synthesis must be carefully optimized to ensure high yield and purity of the final product.

The chemical stability of N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is another critical aspect that must be considered during its development. The compound's stability under various storage conditions and its resistance to degradation are essential for ensuring its efficacy in pharmaceutical formulations. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to characterize the compound's structure and assess its stability.

Evaluation of the pharmacological properties of N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide involves both in vitro and in vivo studies. In vitro assays are used to assess the compound's interaction with biological targets such as enzymes and receptors. These studies help determine the compound's binding affinity and selectivity. In vivo studies provide insights into the compound's efficacy and safety profiles when administered to animal models. These studies are crucial for identifying potential therapeutic applications and for understanding any adverse effects that may occur.

The potential therapeutic applications of N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide are vast and varied. Beyond its anti-cancer and neuroprotective properties, this compound has shown promise in treating inflammatory diseases such as rheumatoid arthritis. The anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the compound may have antimicrobial properties due to its ability to disrupt bacterial cell membranes.

The development of N-(2,6-Dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide as a drug candidate also involves considerations of drug delivery systems. Efficient delivery systems can enhance the bioavailability and target specificity of the compound. Nanoparticle-based delivery systems have been explored as a means to improve the solubility and targeted delivery of this molecule. These systems can protect the compound from degradation and ensure its controlled release at the site of action.

In conclusion,N-(N-(2, 6-dimethylphenyl)-1, 2, 3-benzothiadiazole-6-carboxamide CAS No. 950249-67 9)> is a versatile organic compound with significant potential in pharmaceutical applications. Its unique structural features, particularly the presence of the N-(2, 6-dimethylphenyl) substituent, contribute to its diverse biological activities. Ongoing research continues to uncover new therapeutic applications for this promising compound.

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